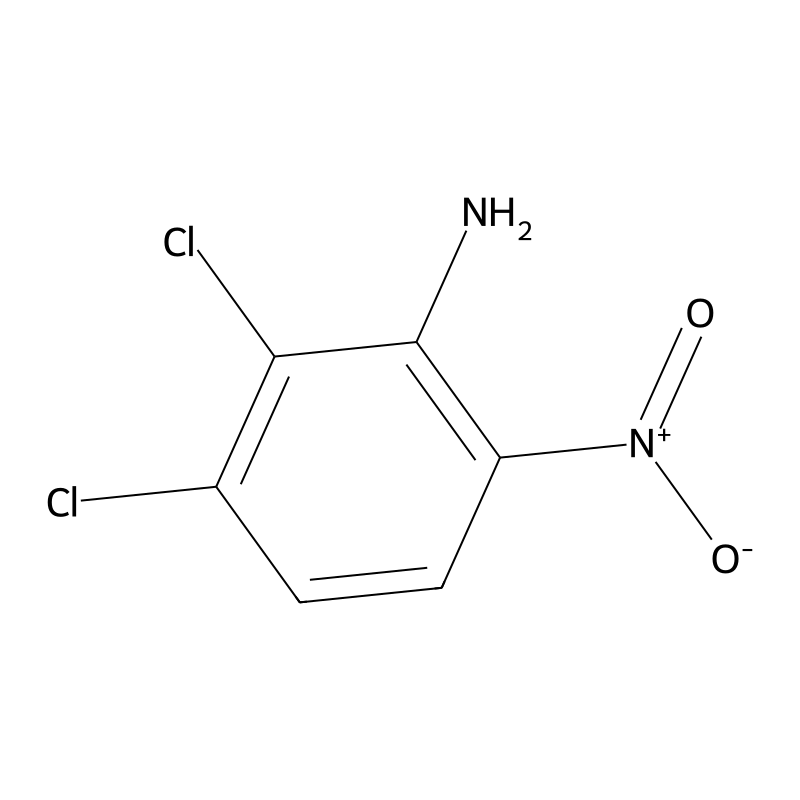

2,3-Dichloro-6-nitroaniline

Content Navigation

Prevent failed etherifications: 2,3-Dichloro-6-nitroaniline is the mandatory, non-substitutable precursor for aclonifen herbicide. Isomeric purity ensures exclusive C3-regioselective Ullmann coupling and eliminates inactive byproducts.

- Exclusive para-activation pattern drives high-yield SNAr at C3, inert C2-Cl.

- Stable, safe pharma building block for TREX1 inhibitor benzimidazoles via simple reduction.

- Ton-scale manufacturing consistency; avoid costly isomeric mixture separation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2,3-Dichloro-6-nitroaniline (CAS: 65078-77-5) is a highly specialized dihalogenated nitroaniline derivative that serves as a critical building block in agrochemical and fine chemical synthesis. Structurally characterized by an amino group at C1, chlorines at C2 and C3, and a nitro group at C6, this compound provides a uniquely activated aromatic system. In industrial procurement, it is primarily valued as the essential precursor for diphenyl ether herbicides, specifically aclonifen [1]. Its precise substitution pattern enables highly predictable reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) and Ullmann-type etherification reactions, making it a non-substitutable intermediate for ton-scale manufacturing and advanced heterocyclic drug discovery [2].

Synthetic Route Fit

Attempting to substitute 2,3-dichloro-6-nitroaniline with closely related isomers, such as 2,4-dichloro-6-nitroaniline or 3,4-dichloro-6-nitroaniline, fundamentally disrupts the regioselectivity required for downstream applications. The unique value of the 2,3-dichloro-6-nitro isomer lies in the para-relationship between the C6-nitro group and the C3-chlorine, which strongly activates the C3 position for nucleophilic attack while leaving the meta-positioned C2-chlorine inert [1]. If alternative isomers are used, etherification either fails to proceed under standard conditions or occurs at the wrong position, yielding inactive herbicide analogs. Furthermore, utilizing crude isomeric mixtures derived from unoptimized o-dichlorobenzene routes necessitates costly, low-yield separation steps that severely degrade overall process economics [2].

Isomer Substitution Risk

Regioselective SNAr Activation for Diphenyl Ether Synthesis

The synthesis of the herbicide aclonifen requires the precise displacement of a single chlorine atom by a phenoxide nucleophile. 2,3-Dichloro-6-nitroaniline provides 100% regioselectivity for this reaction because the C6-nitro group specifically activates the para-positioned C3-chlorine for SNAr, while the C2-chlorine (meta to the nitro group) remains completely unreactive [1]. In contrast, using 2,4-dichloro-6-nitroaniline would result in substitution at the C4 position, yielding a structurally incorrect and biologically inactive diphenyl ether. This electronic differentiation is strictly dependent on the 2,3-dichloro-6-nitro substitution pattern.

| Evidence Dimension | Regioselectivity of phenoxide nucleophilic aromatic substitution |

| Target Compound Data | 100% selective displacement at the C3 position (yields 2-chloro-6-nitro-3-phenoxyaniline) |

| Comparator Or Baseline | 2,4-dichloro-6-nitroaniline (Comparator) |

| Quantified Difference | Complete shift in substitution site (C4 vs C3), resulting in 0% yield of the target aclonifen isomer |

| Conditions | Potassium phenolate in organic solvent under standard Ullmann/SNAr conditions |

Procurement of this exact isomer is mandatory for aclonifen production, as isomeric substitutes cannot be chemically forced to yield the correct active agrochemical ingredient.

Catalytic Ammonolysis Yield and Purity vs. Traditional Mixed-Isomer Routes

The industrial viability of 2,3-dichloro-6-nitroaniline depends heavily on its synthesis route and resulting purity. When synthesized via the targeted ammonolysis of 2,3,4-trichloronitrobenzene using a sulfur-containing catalyst (such as p-hydroxybenzenesulfonic acid) in a high-pressure reactor, 2,3-dichloro-6-nitroaniline can be produced with >99% yield and >99% selectivity[1]. In contrast, traditional synthesis routes that rely on the nitration and ammonolysis of o-dichlorobenzene produce a difficult-to-separate mixture of 2,3-dichloro-6-nitroaniline and 3,4-dichloro-6-nitroaniline, which historically limited downstream aclonifen yields to 70-75% with a purity of only 97.3-97.9% [2].

| Evidence Dimension | Intermediate yield and downstream product purity |

| Target Compound Data | >99% yield and >99% selectivity via catalyzed 2,3,4-trichloronitrobenzene ammonolysis |

| Comparator Or Baseline | Crude mixed-isomer synthesis from o-dichlorobenzene |

| Quantified Difference | ~25% increase in overall yield and elimination of complex isomeric separation steps |

| Conditions | High-pressure aqueous ammonia with p-hydroxybenzenesulfonic acid catalyst vs. traditional unoptimized aminolysis |

Sourcing high-purity 2,3-dichloro-6-nitroaniline synthesized via the trichlorobenzene route drastically reduces downstream purification costs and improves final herbicide yields.

Precursor Suitability for Substituted Phenylenediamines

2,3-Dichloro-6-nitroaniline is a direct precursor for the synthesis of 3,4-dichlorobenzene-1,2-diamine, a critical intermediate for synthesizing benzimidazole-based therapeutics such as TREX1 inhibitors. The reduction of the C6-nitro group using iron and acetic acid proceeds cleanly at 65 °C to yield the diamine [1]. If a buyer were to attempt the direct diamination of 1,2-dichlorobenzene or the reduction of a di-nitro comparator (e.g., 1,2-dichloro-3,4-dinitrobenzene), they would face significantly higher risks of over-reduction, poor regioselectivity, or explosive hazards during scale-up. The use of 2,3-dichloro-6-nitroaniline provides a stable, mono-nitrated, mono-aminated starting point that ensures a 1:1 stoichiometric conversion to the target diamine without isomeric contamination.

| Evidence Dimension | Safety and regiocontrol in diamine synthesis |

| Target Compound Data | Direct, high-yield reduction to 3,4-dichlorobenzene-1,2-diamine via Fe/AcOH |

| Comparator Or Baseline | 1,2-dichloro-3,4-dinitrobenzene (di-nitro precursor) |

| Quantified Difference | Eliminates the thermal hazards of di-nitro reduction and prevents asymmetric partial reduction mixtures |

| Conditions | Iron-catalyzed acidic reduction at 65 °C |

Provides a thermally stable, highly predictable route to dichlorinated phenylenediamines for pharmaceutical manufacturing, avoiding the hazards of di-nitro intermediates.

Ton-Scale Agrochemical Active Ingredient Synthesis

Where this compound is the right choice: 2,3-Dichloro-6-nitroaniline is the mandatory, non-substitutable precursor for the industrial synthesis of aclonifen (a protoporphyrinogen oxidase inhibitor). Its unique substitution pattern allows for the regioselective Ullmann etherification at the C3 position with phenolate salts, ensuring high-yield production of the active herbicide without isomeric byproducts[1].

Synthesis of Benzimidazole-Based Therapeutics

Where this compound is the right choice: In pharmaceutical manufacturing, it serves as a highly stable, safe starting material for the production of 3,4-dichlorobenzene-1,2-diamine via simple nitro reduction. This diamine is subsequently cyclized to form complex benzimidazole cores, such as those used in TREX1 inhibitors, bypassing the hazards associated with di-nitrobenzene reduction [2].

Development of Novel Diphenyl Ether Analogs

Where this compound is the right choice: For discovery chemists developing new crop protection agents, this compound provides a reliable scaffold for synthesizing novel diphenyl ethers. By reacting 2,3-dichloro-6-nitroaniline with various functionalized phenols, researchers can systematically explore structure-activity relationships (SAR) while relying on the predictable activation of the C3-chlorine [1].

Application Selection Guide

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types